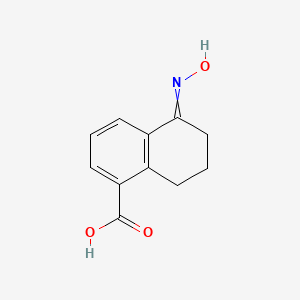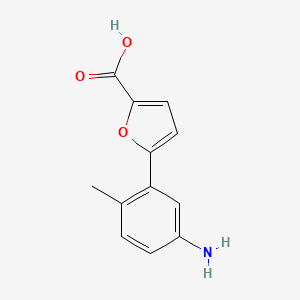
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Light-emitting polymer. More stable to photooxidation than other substituted PPV derivatives.
Scientific Research Applications
Kinetic and Mechanistic Studies in Polymer Synthesis
- Block Copolymers Synthesis : The reactivity of initiators like poly(ethylene glycol) plays a crucial role in synthesizing block copolymers of lactide and poly(ethylene glycol), affecting the molecular weight and distribution. Tin(II) bis(2-ethylhexanoate) acts as a catalyst in this process (Du et al., 1995).
Advanced Materials Development
- Fluorene-Based Copolymers : Copolymers like poly{9,9-bis(2‘-ethylhexyl)fluorene-2,7-diyl-co-2,5-bis(2-thienyl-1-cyanovinyl)-1-(2‘-ethylhexyloxy)-4-methoxybenzene-5‘ ‘,5‘ ‘‘-diyl} are synthesized for applications in photoluminescence and electroluminescence. These copolymers show color tuning capabilities based on their absorption characteristics (Cho et al., 2002).
Biomedical Applications
- Intracellular Imaging : Poly(ethylene glycol) capped poly[2-(2',5'-bis(2''-ethylhexyloxy)phenyl)-1,4-phenylene vinylene] nanospheres are utilized in intracellular imaging, highlighting their potential in biomedical imaging and diagnostics (Howes et al., 2009).
Polymer Characterization and Electronics
- Electrochromic Applications : Polymers such as poly(3,4-di(2-ethylhexyloxy)thiophene-co-3,4-dibutoxythiophene) are synthesized for their electrochromic properties, useful in creating films with black-to-transmissive switching capabilities for potential large-area electrochromic devices (Xu et al., 2016).
Environmental Applications
- Photocatalytic Oxygen Evolution : Conjugated polymers like poly( N -(2-ethylhexyl)-3,6-carbazole- p -bis(2-ethylhexyloxy)-phenylene cyanovinylene) show promising results in photocatalytic oxygen evolution reactions under visible light, indicating their potential in environmental applications such as solar water splitting (Mansha et al., 2017).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various cellular and molecular targets, influencing their function and contributing to their overall effect .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the nature of the target and the specific properties of the compound.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s solubility and other physical and chemical properties would likely influence its bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of POLY(2-(2/‘-5/’-BIS(2 -ETHYLHEXYLOXY). Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)' can be achieved through a polymerization reaction of the monomer 2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)'.", "Starting Materials": [ "2-ethylhexanol", "phosphorus pentoxide", "thionyl chloride", "2-aminophenol", "acetic anhydride", "sodium hydroxide", "2-bromo-5-nitrobenzoic acid", "2-ethylhexyl bromide" ], "Reaction": [ "The first step involves the conversion of 2-ethylhexanol to 2-bromo-5-nitrobenzoic acid through a series of reactions involving phosphorus pentoxide, thionyl chloride, and 2-aminophenol.", "The resulting 2-bromo-5-nitrobenzoic acid is then reacted with acetic anhydride to form the corresponding acetyl derivative.", "The acetyl derivative is then reacted with sodium hydroxide to form the corresponding sodium salt.", "The final step involves the polymerization of the monomer 2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)' using 2-ethylhexyl bromide as a catalyst." ] } | |
CAS No. |
160894-98-4 |
Molecular Formula |
C6H9ClN2 |
Molecular Weight |
0 |
Synonyms |
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1170322.png)

